Amycolatopsin B
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Overview
Description
Amycolatopsin B is a secondary metabolite produced by the genus Amycolatopsis, a group of high GC-content bacteria within the family Pseudonocardiaceae . This compound is known for its significant bioactive properties, including antimicrobial and anti-inflammatory activities . The genus Amycolatopsis is renowned for producing various antibiotics, making it a valuable source for new drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amycolatopsin B involves complex biosynthetic pathways typical of secondary metabolites produced by actinomycetes . These pathways often include polyketide synthases and non-ribosomal peptide synthetases, which are responsible for the assembly of the compound’s molecular structure .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Amycolatopsis species in optimized fermentation conditions. The process includes:
Selection of Strain: Identifying and using a high-yield strain of Amycolatopsis.
Fermentation: Cultivating the bacteria in a nutrient-rich medium under controlled conditions to maximize the production of this compound.
Extraction and Purification: Isolating the compound from the fermentation broth using solvent extraction, followed by purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Amycolatopsin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Amycolatopsin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biosynthetic pathways and enzyme mechanisms.
Biology: Investigated for its role in microbial interactions and secondary metabolism.
Industry: Utilized in biotechnological applications such as bioremediation and biodegradation.
Mechanism of Action
The mechanism of action of Amycolatopsin B involves its interaction with specific molecular targets and pathways. It exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls or interfering with protein synthesis. The compound’s anti-inflammatory properties are attributed to its ability to modulate immune responses and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Amycolatopsin B can be compared with other similar compounds produced by the genus Amycolatopsis, such as:
Vancomycin: An antibiotic obtained from Amycolatopsis orientalis, used for treating infections resistant to other antibiotics.
Ristocetin: Produced by Amycolatopsis lurida, initially used as an antibiotic but now employed in diagnostic assays.
Uniqueness: this compound stands out due to its unique combination of antimicrobial and anti-inflammatory activities, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C60H98O22 |
---|---|
Molecular Weight |
1171.4 g/mol |
IUPAC Name |
(3E,5Z,7E,11E,13E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25?,32-23+,33-22+,35-26+,40-24-/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |
InChI Key |
RXEUEJKMIIQASU-BNZNVNIESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |
Origin of Product |
United States |
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